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Compound of Interest

Compound Name: 2-Bromo-1-phenylbutan-1-one

Cat. No.: B142206 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-
phenylbutan-1-one

This guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-1-
phenylbutan-1-one, a significant intermediate in pharmaceutical and organic synthesis.[1] The

structural elucidation of this α-bromoketone is critical for ensuring reaction success and purity

of downstream products. This document offers field-proven insights into the interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

grounded in fundamental principles and practical considerations.

Molecular Structure and Spectroscopic Overview
2-Bromo-1-phenylbutan-1-one (CAS No. 877-35-0) possesses a molecular formula of

C₁₀H₁₁BrO and a molecular weight of approximately 227.1 g/mol .[2][3] Its structure, featuring a

chiral center at the α-carbon, consists of a phenyl ketone core with a bromine atom adjacent to

the carbonyl group and an ethyl group extending from the chiral carbon. This arrangement

dictates the distinct spectroscopic signatures discussed herein.

Caption: Structure of 2-Bromo-1-phenylbutan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For 2-bromo-1-phenylbutan-1-one, both ¹H and ¹³C NMR provide
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definitive structural information. While experimental spectra are available in databases, the

following analysis is based on established chemical shift principles for interpretation.[4]

¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen

atoms. The electronegativity of the bromine and the carbonyl group significantly influences the

chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality
Behind the
Shift

~ 7.9 - 8.1 Doublet (d) 2H ortho-ArH

Deshielded by
the anisotropic
effect of the
C=O group.

~ 7.4 - 7.6 Multiplet (m) 3H meta, para-ArH

Typical aromatic

region for phenyl

protons.

~ 5.2 - 5.4 Triplet (t) 1H CH-Br

Strongly

deshielded by

both the adjacent

bromine and

carbonyl group.

~ 2.0 - 2.3 Multiplet (m) 2H -CH₂-CH₃

Diastereotopic

protons adjacent

to a chiral center,

leading to a

complex

multiplet.

| ~ 1.0 - 1.2 | Triplet (t) | 3H | -CH₂-CH₃ | Located in a typical upfield alkyl region, split by the

adjacent methylene group. |
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Expert Insights: The key signal is the methine proton (CH-Br) at ~5.2-5.4 ppm. Its significant

downfield shift is a direct consequence of the additive deshielding effects of the α-bromine and

the carbonyl group. The diastereotopic nature of the methylene protons is an important feature,

often resulting in a more complex splitting pattern than a simple quartet, which is a direct

confirmation of the adjacent chiral center.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the

molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality Behind the Shift

~ 192 - 195 C=O

The carbonyl carbon is
highly deshielded,
appearing significantly
downfield.

~ 134 - 136 Ar-C (quaternary)

The ipso-carbon of the phenyl

ring attached to the carbonyl

group.

~ 128 - 134 Ar-CH
Aromatic carbons of the phenyl

ring.

~ 45 - 50 CH-Br
The α-carbon, deshielded by

the attached bromine atom.

~ 25 - 30 -CH₂-CH₃
Methylene carbon of the ethyl

group.

| ~ 11 - 14 | -CH₂-CH₃ | Methyl carbon, appearing in the typical upfield alkyl region. |

Expert Insights: The carbonyl carbon signal is unmistakable due to its large chemical shift. The

position of the C-Br carbon at ~45-50 ppm is also highly diagnostic. The chemical shifts of the

aromatic carbons can confirm the monosubstituted pattern of the phenyl ring.
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Experimental Protocol for NMR Data Acquisition

Sample Preparation:
~10-20 mg in ~0.7 mL CDCl₃

Add TMS as Internal Standard
(0 ppm reference)

Transfer to 5 mm NMR Tube

Instrument Setup:
Tune and lock spectrometer

Acquire ¹H Spectrum:
~16 scans, 45° pulse

Acquire ¹³C Spectrum:
Proton-decoupled, >1024 scans

Data Processing:
Fourier Transform, Phase, and Baseline Correction

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition.

Sample Preparation: Accurately weigh 10-20 mg of 2-bromo-1-phenylbutan-1-one and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) inside a clean vial.

Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal

reference (δ = 0.0 ppm).

Transfer: Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Insert the tube into the NMR spectrometer. The instrument should be

tuned to the appropriate frequencies for ¹H and ¹³C, and the field frequency should be locked

onto the deuterium signal of the solvent.

¹H Acquisition: Acquire the proton spectrum. A typical experiment involves 16 scans with a

45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform.

Apply phase and baseline corrections to obtain a clean, interpretable spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 2-bromo-1-phenylbutan-1-one is

dominated by absorptions from the carbonyl group and the aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~ 3060 Medium-Weak C-H (Aromatic) Stretching

~ 2970, 2880 Medium C-H (Alkyl) Stretching

~ 1690 Strong C=O (Ketone) Stretching

~ 1595, 1450 Medium C=C (Aromatic) Stretching

~ 750, 690 Strong C-H (Aromatic) Out-of-plane Bending

| ~ 600 - 700 | Medium-Weak | C-Br | Stretching |

Expert Insights: The most prominent peak will be the strong C=O stretch at approximately 1690

cm⁻¹. The position of this peak is indicative of an aryl ketone. The presence of both aromatic
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and aliphatic C-H stretches confirms the overall structure. The two strong bands in the 690-750

cm⁻¹ region are highly characteristic of a monosubstituted benzene ring. The C-Br stretch is

often weak and can sometimes be difficult to assign definitively in a complex fingerprint region.

Experimental Protocol for FTIR Data Acquisition (Neat
Liquid)

Sample Application: As 2-bromo-1-phenylbutan-1-one is a liquid, a small drop can be

placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

[4]

Plate Assembly: Gently press the plates together to form a thin capillary film of the sample.

Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR

spectrometer.

Background Scan: Run a background scan with empty salt plates to subtract the absorbance

from the atmosphere (CO₂, H₂O) and the plates themselves.

Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio. The data is collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for

this class of compounds.

Table 4: Predicted Major Fragments in EI-MS

m/z (Mass/Charge) Proposed Fragment Identity

226 / 228 [C₁₀H₁₁BrO]⁺ Molecular Ion (M⁺, M+2)

147 [M - Br]⁺ Loss of a bromine radical

105 [C₆H₅CO]⁺ Benzoyl cation (base peak)

77 [C₆H₅]⁺ Phenyl cation
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| 57 | [C₄H₉]⁺ | Butyl cation (from α-cleavage) or loss of benzoyl |

Expert Insights: The molecular ion peak should be visible with its characteristic isotopic pattern

for bromine (M⁺ and M+2 peaks with nearly 1:1 intensity). The most significant fragmentation

pathway for α-bromoketones is the cleavage of the C-Br bond. However, the most stable

fragment, and therefore likely the base peak, is the benzoyl cation (m/z 105) formed by α-

cleavage between the carbonyl carbon and the α-carbon. The presence of this fragment is a

strong indicator of the phenyl ketone substructure.

Fragmentation Pathway

[C₆H₅COCH(Br)CH₂CH₃]⁺˙
m/z 226/228 [C₆H₅CO]⁺

m/z 105 (Base Peak)

 α-cleavage

[M - Br]⁺
m/z 147 -Br•

[C₆H₅]⁺
m/z 77

 -CO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of the title compound.

Experimental Protocol for GC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a

suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte

from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

MS Ionization: The eluent from the GC column is directed into the ion source of the mass

spectrometer, typically operating under electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and

detected. The spectrum is recorded over a mass range of m/z 40-400.
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Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and

comprehensive toolkit for the structural verification of 2-bromo-1-phenylbutan-1-one. The key

diagnostic features are the downfield-shifted α-proton in the ¹H NMR, the carbonyl and C-Br

carbon signals in the ¹³C NMR, the strong C=O absorption in the IR spectrum, and the

characteristic benzoyl cation base peak in the mass spectrum. Adherence to rigorous

experimental protocols is essential for obtaining high-quality, reproducible data, which is

paramount for researchers in drug development and synthetic chemistry.
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To cite this document: BenchChem. [spectroscopic data for 2-Bromo-1-phenylbutan-1-one
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142206#spectroscopic-data-for-2-bromo-1-
phenylbutan-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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